Tecoram

描述

Contextualization within Dithiocarbamate (B8719985) Chemical Space

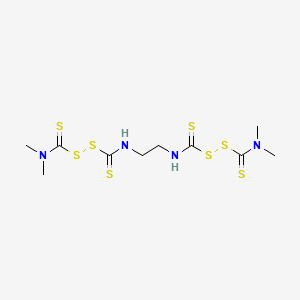

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group "R₂NCS₂⁻". alliedmarketresearch.commdpi.com They are considered semi-amides of dithiocarbonic acids and sulfur analogs of carbamates. researchgate.net Tecoram's structure, C₁₀H₁₈N₄S₈, with the chemical name 2-[(dimethylcarbamothioyldisulfanyl)carbothioylamino]ethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate, clearly positions it within this chemical space due to the presence of multiple dithiocarbamate moieties linked by disulfide bridges and ethylene (B1197577) groups. uni.lu This structure is more complex than simpler dithiocarbamates like dimethyldithiocarbamate (B2753861) or ethylene-bis-dithiocarbamates, suggesting potentially different chemical properties and biological interactions compared to its simpler counterparts. Dithiocarbamates are known for their ability to form stable complexes with metals due to the strong binding site of the two sulfur atoms. acs.orgnih.govresearchgate.net This metal-binding capacity is a key aspect of their chemical biology and contributes significantly to their diverse applications and toxicological effects. nih.govnih.govnih.gov

Historical Evolution of Dithiocarbamate Research

The history of dithiocarbamate research dates back to the early 1880s when they were first used as catalysts in the rubber vulcanization process. nih.gov Their application expanded significantly in the 20th century, particularly after the 1940s, with the development of derivatives for use as non-systemic pesticides to control fungal diseases in agriculture. mdpi.comresearchgate.netnih.govmdpi.comtaylorandfrancis.com Compounds like nabam, zineb (B1684293), thiram (B1682883), and ziram (B1684391) were among the early dithiocarbamate pesticides introduced. mdpi.comresearchgate.netnih.gov Beyond agriculture, dithiocarbamates have found applications in various fields, including medicine, where the best-known derivative, diethyldithiocarbamate (B1195824) (DDC), is the active metabolite of the anti-alcoholic drug disulfiram (B1670777) (DSF). mdpi.comnih.gov The multi-faceted effects of dithiocarbamates are largely attributed to their metal binding abilities and high reactivity with thiol groups. nih.gov Research has explored their potential as anticancer agents, antimicrobial agents, and in applications related to cardiology and neurology. alliedmarketresearch.comnih.govnih.govnih.gov The study of dithiocarbamates has evolved from their initial industrial and agricultural uses to encompass a broader investigation of their chemical and medicinal properties, including their ability to chelate heavy metals and influence enzyme function. nih.govnih.govwho.int

Current Research Imperatives and Knowledge Gaps Pertaining to this compound

Despite the extensive research on dithiocarbamates as a class, specific research on this compound appears limited. ontosight.ai Current research imperatives for this compound within chemical biology and toxicology involve elucidating its precise mechanisms of action at the molecular level. While general dithiocarbamate mechanisms, such as metal chelation and thiol reactivity, are known, the specific structural features of this compound (including its disulfide linkages and ethylene groups) may confer unique biological interactions. uni.lunih.gov There is a notable knowledge gap regarding the detailed toxicological profile of this compound compared to more widely studied dithiocarbamates. ontosight.aiwho.int Although an early study indicated neurotoxic effects in chick embryos, causing paralysis, muscular atrophy, dwarfing, and death, the full spectrum of its toxicity and the underlying mechanisms in various biological systems remain to be thoroughly investigated. who.intresearchgate.netresearchgate.netarccjournals.comdntb.gov.ua Further research is needed to understand its metabolic fate, potential for bioaccumulation, and interactions with specific biological targets. mdpi.comresearchgate.net Bridging these knowledge gaps requires further targeted research using modern chemical biology and toxicology approaches, including in vitro and in vivo studies, to define this compound's specific biological activities and potential hazards. nih.govphilscholar.comnih.govresearchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-[(dimethylcarbamothioyldisulfanyl)carbothioylamino]ethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S8/c1-13(2)9(17)21-19-7(15)11-5-6-12-8(16)20-22-10(18)14(3)4/h5-6H2,1-4H3,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWBGXPTCSGQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SSC(=S)NCCNC(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042439 | |

| Record name | Tecoram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5836-23-7 | |

| Record name | Tecoram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecoram [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecoram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tecoram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N',N',N''',N'''-tetramethyl-N,N''-ethylenebis(thiuram disulphide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2564ESC0WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Dithiocarbamates Relevant to Tecoram Investigations

Established Synthetic Pathways for Dithiocarbamate (B8719985) Analogues

The fundamental and most widely used method for synthesizing dithiocarbamates involves the reaction between a primary or secondary amine and carbon disulfide (CS₂) in the presence of a base mdpi.comnih.govresearchgate.net. This reaction typically proceeds readily, forming the dithiocarbamate salt.

The general reaction can be represented as follows:

R₂NH + CS₂ + Base → R₂NCS₂⁻ M⁺ (where M⁺ is a counterion from the base)

For the synthesis of dithiocarbamate esters or other derivatives, an electrophile is subsequently reacted with the in situ generated dithiocarbamate salt mdpi.comtandfonline.com. Alkyl or aryl halides are common electrophiles used in this step to form S-substituted dithiocarbamates researchgate.netsamipubco.com.

Given Tecoram's structure, which incorporates dimethylamine (B145610) and ethylenediamine-derived segments, the initial steps in its synthesis likely involve the reaction of these amines with carbon disulfide. The formation of the disulfide linkages in this compound (R-S-S-R) would require further oxidative coupling steps or reactions with disulfide-containing reagents after the initial dithiocarbamate formation.

Established synthetic pathways for dithiocarbamate analogues relevant to this compound investigations include:

Reaction of secondary amines with CS₂: Dimethylamine (a secondary amine) would react with CS₂ in the presence of a base to form dimethyldithiocarbamate (B2753861).

Reaction of primary diamines with CS₂: Ethylenediamine (B42938) (a primary diamine) would react with CS₂ to form an ethylenebis(dithiocarbamate) (B1227036) species.

Research findings highlight the versatility of the amine + CS₂ reaction, accommodating a variety of substituted aryl diazonium fluoroborates and cyclic and open-chain amines rsc.orgresearchgate.net. Products are often purified by crystallization rsc.orgresearchgate.net.

Molecular Pharmacology of Tecoram and Dithiocarbamate Interactions

Elucidation of Molecular Targets and Receptor Binding Profiles

Research into the molecular targets and receptor binding profiles of Tecoram is an ongoing area of investigation. While specific detailed studies solely focused on this compound's direct receptor binding profiles are limited in the provided search results, dithiocarbamates in general are known to interact with a variety of molecular targets. For instance, studies on other dithiocarbamates like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) have explored their interactions with cellular processes, although direct receptor binding might not always be the primary mechanism of action. flybase.orgsenescence.info The interaction of ligands with receptors is a dynamic process involving association, dissociation, and potential internalization, influencing signal transduction pathways. biologicalmodeling.orgnih.govnih.govarxiv.org Further research is needed to specifically elucidate the precise molecular targets and detailed receptor binding characteristics of this compound.

Enzymatic Modulation and Inhibition Studies by this compound

This compound has been mentioned in the context of enzyme modulation and inhibition studies. epo.org Enzyme modulation involves influencing the activity of enzymes, which are crucial for catalyzing biochemical reactions. patsnap.comnih.gov Enzyme inhibition studies are critical for understanding how a compound might interfere with these processes. bioivt.comarizona.edunih.govlibretexts.org

Investigation of Metal-Containing Enzyme Systems

Dithiocarbamates, as a class, are known for their ability to chelate metal ions. This characteristic is particularly relevant when considering their potential interactions with metal-containing enzyme systems. Many enzymes require metal cofactors for their catalytic activity. epo.org The chelating ability of dithiocarbamates like this compound could potentially interfere with the function of these metalloenzymes by binding to or removing the essential metal ions. This compound has been identified as a compound that may modulate metalloenzyme activity. epo.org

Analysis of Thyroid Hormone Synthesis Pathway Enzymes

The thyroid hormone synthesis pathway involves a series of enzymatic steps. nih.govcolostate.eduwikipedia.orgcusabio.commdpi.com Enzymes such as thyroid peroxidase (TPO) play a crucial role in the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form thyroid hormones (T3 and T4). colostate.educusabio.commdpi.com Some dithiocarbamates have been shown to interfere with thyroid function, potentially by affecting enzymes in this pathway. While direct studies specifically detailing this compound's impact on thyroid hormone synthesis pathway enzymes are not extensively detailed in the provided search results, the known effects of related compounds suggest this as a potential area of interaction. wikipedia.org

Ligand-Receptor Dynamics and Associated Signal Transduction Pathways

The interaction of this compound with biological systems would involve ligand-receptor dynamics, even if the primary targets are not classical cell-surface receptors. Ligand-receptor dynamics describe the binding and unbinding of molecules and the subsequent cellular responses. biologicalmodeling.orgnih.govnih.govarxiv.org These interactions can trigger or modulate signal transduction pathways, which are cascades of molecular events that transmit signals within a cell, ultimately leading to a change in cellular behavior. bio-techne.comsinobiological.comwikipedia.orgkhanacademy.orgnih.gov The precise signal transduction pathways influenced by this compound and its dithiocarbamate interactions would depend on the specific molecular targets it engages.

Computational Pharmacology and In Silico Modeling for this compound

Computational pharmacology and in silico modeling approaches are increasingly used to predict and understand the interactions of chemical compounds with biological systems. nih.govumd.edufrontiersin.orgpatheon.comcreative-biolabs.comcrystalpharmatech.comnih.govuliege.bemdpi.comnih.gov These methods can include molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict binding affinities, identify potential targets, and analyze the dynamics of ligand-receptor interactions. mdpi.commdpi.com While the provided search results mention computational approaches in the context of drug discovery and understanding molecular interactions in general, specific published studies detailing computational pharmacology or in silico modeling performed specifically on this compound were not found. Such studies could provide valuable insights into this compound's potential molecular targets, binding modes, and predicted biological activities.

Biological Activity and Toxicological Mechanisms of Tecoram

Neurotoxicological Research

Studies on Tecoram have indicated neurotoxic effects, primarily investigated in the context of dithiocarbamate (B8719985) exposure. Dithiocarbamates, as a class of compounds that includes this compound, have been shown to produce neurotoxic effects in various animal models. who.int

Studies on Peripheral Nervous System Degeneration

Research involving the administration of this compound to chick embryos has demonstrated signs of peripheral neuropathy. who.intresearchgate.netresearchgate.netresearchgate.net These effects were mainly observed in the distal parts of the peripheral nerves. who.intresearchgate.netresearchgate.net Microscopic examination in these studies revealed peripheral neuropathy and muscular atrophy. who.intresearchgate.netresearchgate.net Peripheral neuropathy refers to conditions affecting nerves outside the brain and spinal cord, which can lead to muscle weakness, paralysis, and atrophy. clevelandclinic.orgmsdmanuals.com Axonal degeneration, a process where the nerve fiber deteriorates, is a common pattern in peripheral neuropathy. clevelandclinic.org

Analysis of Neural Cell Viability and Functional Impairment

While direct studies specifically analyzing this compound's impact on neural cell viability and functional impairment at a cellular level were not prominently detailed in the search results, the observed peripheral neuropathy and muscular atrophy in chick embryos suggest underlying cellular dysfunction and impaired neural function. who.intresearchgate.netresearchgate.net Methods for assessing neural cell viability typically involve evaluating metabolic activity, membrane integrity, and markers of cell death. nih.govcellsignal.com Impairment of neuronal mitochondrial quality control can also contribute to neurodegeneration and cell death. mdpi.com

Investigation of Heavy Metal Redistribution in Neurotoxicity

Dithiocarbamates, including this compound, have been reported to cause a redistribution of heavy metals in organs such as the brain. who.int Due to their chelating properties, these compounds may influence the function of metalloenzymes containing essential metals like zinc and copper. who.int Heavy metals are known to induce neurotoxicity, and their dyshomeostasis and abnormal distribution in the brain can lead to oxidative stress and molecular damage, impairing brain cellular functions. nih.govmdpi.commedlink.comfrontiersin.org

Developmental Toxicology and Teratogenesis Research

This compound has been investigated for its effects on embryonic development and its potential to cause teratogenesis. who.intresearchgate.nettandfonline.comcabidigitallibrary.orgarccjournals.comdntb.gov.ua

Characterization of Embryonic Development Disruptions

Studies injecting this compound into chick embryos have characterized disruptions in embryonic development. who.intresearchgate.netresearchgate.netresearchgate.nettandfonline.comcabidigitallibrary.orgarccjournals.com Observed effects included paralysis, shortening of the extremities, muscular atrophy, dwarfing, and death. who.intresearchgate.netresearchgate.netresearchgate.net The embryonic period is a critical time when precursor cells for all tissues and organs are susceptible to disruption by teratogenic exposures, which can affect their survival, proliferation, migration, differentiation, and function. birthdefectsresearch.org Organogenesis, the formation of major organs and tissues, is a crucial phase during embryonic development where disturbances can lead to congenital disorders and developmental anomalies. felicityivf.com

Phenotypic Analysis and Etiology of Malformations

Phenotypic analysis of chick embryos exposed to this compound revealed specific malformations such as shortening of extremities. cabidigitallibrary.org The observed lesions in the peripheral nerves were considered a primary cause of the abnormalities seen in chick embryos. who.int Teratogenesis refers to the induction of structural defects or malformations in a developing organism. nih.govnih.gov While specific detailed etiologies beyond peripheral nerve damage were not extensively described for this compound in the search results, the link between peripheral neuropathy and observed physical abnormalities like shortened extremities and muscular atrophy highlights a direct relationship between neurotoxic effects and developmental malformations. who.intresearchgate.netresearchgate.netcabidigitallibrary.org

Endocrine System Modulation and Disruption Studies

Endocrine disruptors are chemicals that can interfere with hormonal systems, potentially leading to adverse health effects in both humans and wildlife europa.euwikipedia.orgoecd.org. Hormones play a critical role in regulating various bodily functions, including growth, development, immunity, metabolism, reproduction, and behavior europa.eu. Studies evaluating the endocrine-disrupting potential of chemicals often focus on their interference with key endocrine pathways, such as those involving thyroid hormones and reproductive hormones oecd.org.

Impact on Thyroid Gland Homeostasis and Function

The thyroid gland produces hormones (T3 and T4) that are essential for metabolic rate, protein synthesis, growth, and development wikipedia.org. Thyroid function is regulated by thyroid-stimulating hormone (TSH) from the pituitary gland, which is in turn regulated by thyrotropin-releasing hormone (TRH) from the hypothalamus wikipedia.org. Disruption of this delicate balance can lead to various thyroid disorders wikipedia.org.

While the provided search results mention thyroid disruption as a potential area of study for chemicals, including some pesticides mdpi.comnih.govmdpi.com, specific detailed research findings on this compound's impact on thyroid gland homeostasis and function were not prominently found in the immediate search results. One source indicates that the endocrine disruptor potential of this compound is "Insufficiently Studied" pesticideinfo.org. However, it is known that some environmental toxins, including certain pesticides, can interfere with thyroid hormone production, transportation, and metabolism through various mechanisms, such as binding to thyroid receptors or inhibiting enzymes involved in hormone synthesis nih.gov.

Assessment of Reproductive System Effects

Reproductive toxicology studies, often referred to as Developmental and Reproductive Toxicology (DART) studies, are designed to evaluate the potential adverse effects of substances on the reproductive cycle, from conception through the development of the next generation premierconsulting.comoecd.orgcriver.comecetoc.org. These studies can assess effects on male and female fertility, embryonic and fetal development, and pre- and postnatal development premierconsulting.comcriver.com.

Similar to thyroid effects, specific detailed research findings on this compound's assessment regarding reproductive system effects were not extensively detailed in the initial search results. One source lists this compound's reproductive and developmental toxicant potential as "Insufficiently Studied" pesticideinfo.org. However, endocrine disruptors in general have been suggested to be associated with adverse reproductive outcomes, including alterations in sperm quality and fertility, and abnormalities in sex organs europa.euwikipedia.org. Standard guidelines for reproductive toxicity testing involve exposing animals during critical periods of the reproductive cycle and evaluating various endpoints related to reproductive health and offspring development oecd.orgecetoc.org.

Cellular and Subcellular Mechanisms of this compound Toxicity

Understanding the cellular and subcellular mechanisms of toxicity provides insight into how a chemical interacts with biological systems at a fundamental level. This includes examining its effects on cellular processes such as oxidative stress, immune responses, and programmed cell death.

Induction and Mechanisms of Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify them wikipedia.orgmdpi.com. Excessive ROS can damage cellular components, including DNA, proteins, and lipids, and can disrupt cellular signaling pathways wikipedia.orgfrontiersin.org. Mitochondria are a primary source of ROS production in cells mdpi.comnih.gov.

While the search results discuss the general mechanisms of oxidative stress induction by various agents, including some pesticides researchgate.netfrontiersin.orgfrontiersin.org, specific details regarding this compound's role in inducing oxidative stress and the precise mechanisms involved were not explicitly provided. Oxidative stress can be induced by factors such as cellular stress, DNA damage, and certain chemicals wikipedia.orgnih.gov. Mechanisms can involve the generation of superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, leading to lipid peroxidation and damage to other macromolecules wikipedia.orgfrontiersin.org.

Dissection of Immunotoxicity Pathways

Immunotoxicity refers to the adverse effects of foreign substances on the immune system wikipedia.orgnih.gov. These effects can manifest as immunosuppression, immunostimulation, hypersensitivity, or autoimmunity wikipedia.orgnih.gov. Immunotoxic agents can damage immune cells and alter signaling pathways within the immune system wikipedia.org.

This compound is listed as a dithiocarbamate fungicide, and dithiocarbamates have been mentioned in the context of pesticide-induced immune dysregulation, with direct immunotoxicity and endocrine disruption being introduced as main mechanisms researchgate.net. However, specific details on the dissection of this compound's immunotoxicity pathways were not found. General mechanisms of pesticide-induced immune alteration can involve oxidative stress and the inhibition of esterases researchgate.net. Evaluating immunotoxicity can involve assessing the histology and weight of immune organs, lymphocyte counts, cytokine production, and other immune functions wikipedia.orgnih.gov.

Mutagenicity and Carcinogenicity Assessments of Dithiocarbamates

The assessment of mutagenicity and carcinogenicity for dithiocarbamates presents a complex picture, with varying results depending on the specific compound and the test system used who.intoup.comoup.com. Some dithiocarbamates have shown conflicting results in mutagenicity tests oup.comoup.com. There is evidence suggesting that certain dithiocarbamates can be converted in vivo to N-nitroso derivatives, which are considered potentially mutagenic and carcinogenic who.intwho.int. However, the levels of these nitroso compounds resulting from typical exposure to dithiocarbamate pesticide residues are considered negligible compared to naturally occurring nitroso precursors in food and water who.intwho.int.

Long-term carcinogenicity studies in mice and rats have generally not shown a clear indication of a carcinogenic effect for dithiocarbamates as a class who.intwho.int. However, some studies have suggested a link between exposure to certain dithiocarbamates and an increased risk of specific cancers, such as malignant melanoma and brain cancer, among agricultural workers encyclopedia.pub. This is supported by clinical and experimental evidence suggesting the skin and central nervous system as potential target organs for dithiocarbamate toxicity encyclopedia.pub.

Ethylenebisdithiocarbamates (EBDCs) like mancozeb, maneb, and metiram (B1676502) can be metabolized to ethylenethiourea (B1671646) (ETU), which is of toxicological concern due to its potential carcinogenicity, teratogenicity, and antithyroid properties epa.govinchem.org. While ETU has been classified by the International Agency for Research on Cancer (IARC), its classification has been debated, particularly regarding the translatability of animal study results on thyroid cancer to humans encyclopedia.pub. Some dithiocarbamates have also been shown to have a goitrogenic effect at high dose levels who.intwho.int.

Genotoxicity Profiles and DNA Damage Assessment

Genotoxicity assessments of dithiocarbamates have yielded mixed results across different studies and compounds who.intoup.comoup.com. In vitro studies using bacterial systems have shown direct mutagenicity for some dithiocarbamates like ziram (B1684391) and thiram (B1682883) nih.gov. However, other dithiocarbamates and their metabolites, such as zineb (B1684293) and ETU, have shown varied effectiveness in inducing mutations in bacterial tests nih.gov.

Studies using eukaryotic systems, such as yeast and human lymphocytes, have also produced conflicting results nih.govoup.comoup.com. Some dithiocarbamates, including thiram, zineb, and ETU, have shown positive results for inducing mitotic chromosome malsegregation in yeast nih.gov. In human lymphocyte cultures, zineb and its commercial formulations have been shown to induce chromosomal aberrations and sister chromatid exchanges at certain concentrations, suggesting clastogenic potential oup.comoup.com.

Assessment of DNA damage using techniques like the comet assay has provided further insights. Studies on rats exposed to mancozeb, an EBDC, demonstrated significantly higher DNA damage and increased frequency of micronuclei, indicating genotoxic effects nih.govcuni.cz. However, other studies investigating different dithiocarbamate compounds, such as certain organotin (IV) dithiocarbamate derivatives, have shown no significant DNA damage in specific cell lines despite exhibiting cytotoxic effects vietnamjournal.rujmchemsci.comjmchemsci.com. This highlights the compound-specific nature of genotoxicity within the dithiocarbamate class.

Research also suggests that some dithiocarbamates may induce DNA damage through mechanisms involving oxidative stress cuni.cz. Furthermore, some novel dithiocarbamate compounds designed as potential antitumor agents have shown the ability to induce DNA damage, which is linked to their mechanism of action in causing cell cycle arrest and apoptosis in cancer cells mdpi.com.

Evaluation of Oncogenic Potential

The evaluation of the oncogenic potential of dithiocarbamates is closely linked to their genotoxic properties and metabolic fate who.intencyclopedia.pubepa.govinchem.org. While long-term animal studies have not consistently demonstrated clear carcinogenicity for the class as a whole who.intwho.int, the formation of potentially carcinogenic N-nitroso derivatives from some dithiocarbamates is a recognized concern who.intwho.int.

The metabolite ETU, formed from EBDCs, has been more directly associated with oncogenic potential, particularly thyroid carcinomas and liver tumors in rodents inchem.org. The mechanism by which ETU induces thyroid tumors is believed to be related to its antithyroid effects, leading to hormonal imbalances that promote thyroid cell proliferation who.intencyclopedia.pubepa.gov. However, the relevance of this mechanism to human carcinogenicity has been a subject of debate encyclopedia.pub.

Some studies have suggested a possible association between occupational exposure to EBDC fungicides and an increased risk of certain cancers in humans, such as malignant melanoma and brain cancer encyclopedia.pub. These findings warrant further investigation to establish a definitive link and understand the underlying mechanisms.

The diverse structures and metabolic pathways of different dithiocarbamate compounds contribute to the variability observed in their genotoxic and potential oncogenic effects. While some dithiocarbamates may exert genotoxic effects and contribute to oncogenic potential through DNA damage or metabolite formation, others may not show such activity in standard tests.

Advanced Research Methodologies and Experimental Models in Tecoram Studies

In Vitro Experimental Models for Mechanistic Toxicology

In vitro models, utilizing isolated cells or tissues, provide controlled environments to investigate the cellular and molecular mechanisms underlying the potential toxicity of compounds like Tecoram.

Utilization of Cell Culture Systems for Molecular Pathway Elucidation

Cell culture systems are fundamental in dissecting the molecular pathways affected by chemical exposure. By exposing specific cell types to a compound in a controlled laboratory setting, researchers can analyze changes in gene expression, protein activity, and cellular processes. While cell culture is a widely used technique for studying the toxicity of novel drug compounds and replicating disease mechanisms, enabling the manipulation of genes and molecular pathways arccjournals.com, specific detailed research findings on the utilization of cell culture systems for elucidating the molecular pathways affected by this compound were not available in the consulted literature.

Application of High-Throughput Screening for Biological Activity Profiling

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes to identify those with significant biological activity googleapis.comnih.govtandfonline.comresearchgate.net. HTS is a valuable tool in the early stages of research for identifying potential hits and can provide data to guide future compound selection nih.gov. Although HTS is extensively used in the pharmaceutical industry and academic research for screening diverse libraries and assessing biological activity tandfonline.comresearchgate.net, information regarding the specific application of HTS for profiling the biological activity of this compound was not found in the available search results.

In Vivo Preclinical Models for Toxicological Investigations

In vivo preclinical models, involving living organisms, are crucial for assessing the complex interactions between a compound and a biological system, including developmental and systemic toxicity.

Employment of Avian Embryo Models for Developmental and Neurotoxicity Studies

Avian embryos, particularly chick embryos, have been employed as experimental models to study the developmental and neurotoxic effects of this compound nih.gov. Studies involving the administration of this compound to chick embryos have demonstrated notable effects on development and the neuromuscular system nih.gov.

Research indicates that this compound, a dithiocarbamate (B8719985), can exert neurotoxic effects on the chick embryo. Experiments have shown that administration of this compound to 7-day incubated eggs resulted in embryonic death rates proportional to the dose injected nih.gov. Effects observed at various dose levels included paralysis, muscular atrophy, and limb contractures, indicating considerable toxicity to the neuromuscular system nih.gov. Microscopical examination revealed signs of peripheral neuropathy, predominantly in the distal parts of the peripheral nerves, and muscular atrophy. These findings suggest that the chick embryo can serve as a suitable model for investigating the neurotoxic effects of dithiocarbamates like this compound.

Application of Rodent Models for Systemic Toxicity Assessment

Rodent models, such as mice and rats, are widely used in preclinical research for assessing systemic toxicity, evaluating the effects of a compound on various organ systems. These models provide insights into absorption, distribution, metabolism, and excretion, as well as potential organ-specific toxicity. While rodent models are standard for repeated dose toxicity studies and evaluating systemic exposure, specific detailed research findings on the application of rodent models for assessing the systemic toxicity of this compound were not available in the consulted literature.

Omics Technologies in this compound Research

Transcriptomics and Proteomics for Pathway Discovery

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome, providing insights into gene expression and regulation. Proteomics focuses on the entire complement of proteins expressed within a biological system and their functions patsnap.com. The integration of transcriptomic and proteomic data offers a comprehensive approach to understanding biological mechanisms patsnap.commdpi.com. By analyzing both RNA and protein data, researchers can gain a deeper understanding of how gene expression translates into functional proteins and how these proteins interact within cellular pathways patsnap.com.

This integrated approach can be used for pathway discovery, revealing which biological pathways are affected by a chemical compound. For instance, pathway analysis of differentially expressed proteins can reveal dysregulation of various signaling cascades nih.gov. Studies have shown that while correlations between transcriptomics and proteomics can vary, integrating these datasets can identify key genes and proteins that influence biological processes nih.govfrontiersin.org. Quantitative transcriptomic and proteomic analyses can provide a solid foundation for comparative analysis of gene and protein expression changes frontiersin.org.

Metabolomics for Biotransformation Profiling

Metabolomics is the comprehensive study of small molecule metabolites within biological samples, offering a snapshot of the physiological state of an organism thermofisher.comnih.gov. It can be used to identify reliable disease biomarkers and relevant disrupted metabolic pathways nih.gov. Metabolomics is particularly valuable for understanding the biotransformation of chemical compounds, which involves the metabolic processes that alter the compound within a biological system nih.govbham.ac.uk.

A biotransformation-based metabolomics profiling method can be used to identify and quantify metabolites, facilitating the investigation of metabolic pathways nih.gov. This approach can reveal information on the metabolic biotransformations of a compound bham.ac.uk. Metabolomics can also be combined with transcriptomics to provide comprehensive insights into biological processes and potentially discover biotransformation products thermofisher.combham.ac.uk. Understanding drug metabolism, including the identification of metabolites formed during in vitro or in vivo studies, is a critical component of pharmacokinetic and pharmacodynamic studies alwsci.comevotec.com.

Advanced Analytical Techniques for Metabolite Identification and Quantification

The complex nature of biological samples and the wide variety of physicochemical properties of metabolites necessitate advanced analytical techniques for their accurate detection, identification, and quantification nih.govalwsci.comnih.gov. Mass spectrometry (MS) has emerged as a primary tool in metabolomics due to its high selectivity and sensitivity thermofisher.comnih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is widely used for the analysis of metabolites in biological samples, allowing for the separation of compounds prior to detection alwsci.comnih.gov. Tandem mass spectrometry (LC-MS/MS) is considered a gold standard for metabolite analysis, providing fragmentation patterns that aid in identification and enabling sensitive detection at trace levels alwsci.comnih.gov. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for the identification of novel or unknown metabolites alwsci.comevotec.comnih.gov. These techniques, often coupled with advanced chromatographic separations, enable the detection, identification, and sometimes absolute quantification of numerous metabolites within a single analysis nih.govnih.govthermofisher.com.

Other techniques like gas chromatography-mass spectrometry (GC-MS) are also employed in metabolomics profiling mdpi.com. The development and application of sophisticated analytical techniques are crucial for tackling the challenges associated with the detection and quantification of various compounds and their transformation products in complex matrices mdpi.com.

Future Directions and Emerging Research Avenues for Tecoram

Quantitative Structure-Activity Relationship (QSAR) Studies for Dithiocarbamates

Quantitative Structure-Activity Relationship (QSAR) studies are a critical tool for understanding how variations in chemical structure influence the biological activity of compounds like Tecoram and other dithiocarbamates. These studies aim to establish mathematical models that correlate molecular descriptors with observed activities, such as antifungal potency or interaction with biological targets nih.govdigitallibrary.co.in.

Recent QSAR studies on dithiocarbamates have explored their activity against various targets, including fungal pathogens and enzymes like carbonic anhydrases and aromatase nih.govacs.orgtandfonline.com. For instance, research on N,S-dialkyl dithiocarbamates derived from 2-amino acids demonstrated that steric bulky electron-withdrawing groups in the dithiocarbamate (B8719985) moiety can be promising inhibitors of Fusarium oxysporum mycelial growth nih.govacs.org. Another study focusing on the inhibition of human and rat aromatase (CYP19A1) by dithiocarbamate fungicides utilized 3D-QSAR analysis and molecular simulation, revealing differential inhibitory potencies among different dithiocarbamates based on their structures tandfonline.comtandfonline.com.

These studies highlight the importance of specific structural features in determining the biological effects of dithiocarbamates. Future QSAR research related to this compound could involve:

Developing specific QSAR models for this compound and its potential metabolites to predict their activity against relevant biological targets.

Utilizing 3D-QSAR techniques to gain a deeper understanding of the spatial and electronic requirements for this compound's interactions.

Applying QSAR in conjunction with in silico design to identify novel this compound analogs with enhanced desired activities or reduced undesirable properties.

Data from QSAR studies often includes IC50 values (half maximal inhibitory concentration) or other measures of activity correlated with various molecular descriptors. While specific QSAR data for this compound itself in these contexts was not found, the broader research on dithiocarbamates provides a framework for future studies. For example, a study on dithiocarbamate fungicides inhibiting aromatase activity reported IC50 values for other dithiocarbamates tandfonline.com:

| Compound | Human CYP19A1 IC₅₀ (µM) | Rat CYP19A1 IC₅₀ (µM) |

| Zineb (B1684293) | 2.79 | Not specified |

| Maneb | 3.09 | Not specified |

| Thiram (B1682883) | 4.76 | Not specified |

| Ferbam | 6.04 | Not specified |

| Disulfiram (B1670777) | Not specified | Strongest inhibition in rat CYP19A1 |

Identification of Novel Biological Targets and Therapeutic Implications

While dithiocarbamates are known for their antifungal activity, emerging research suggests potential novel biological targets and therapeutic implications beyond their traditional uses f1000research.comf1000research.com. Dithiocarbamates have been investigated for their potential in various medical applications, including as antimicrobial agents, cancer therapies, and in neurology and cardiology f1000research.comf1000research.com. Their ability to chelate metals and interact with thiol groups is key to these diverse activities f1000research.commdpi.com.

Specific to this compound, while its primary historical use has been as a fungicide tandfonline.com, future research could explore its potential interactions with novel biological targets. Dithiocarbamates, as a class, have been shown to modulate key proteins involved in biological processes such as apoptosis, transcription, oxidative stress, and degradation nih.gov. They can act as proteasome inhibitors, DNA intercalators, nuclear factor kappa B (NF-kB) inhibitors, and inactivators of various metal-containing enzymes f1000research.comnih.gov. The therapeutic potential of dithiocarbamate-supported metal compounds, such as gold complexes, is also an active area of research, demonstrating promising anticancer and antimicrobial activities nih.govrsc.org.

Identifying novel biological targets for this compound would involve:

High-throughput screening against a wide range of enzymes, receptors, and cellular pathways.

Investigating its potential to modulate processes like apoptosis or oxidative stress, similar to other dithiocarbamates f1000research.comf1000research.com.

Exploring potential therapeutic applications based on its chemical structure and comparison to dithiocarbamates with known medicinal properties.

Research into the biological effects of this compound has included studies on chick embryos, where it demonstrated neurotoxic effects at certain doses who.inttandfonline.comarccjournals.com. While this relates to toxicity, it also points to potential interactions with neurological development pathways, which could be a starting point for identifying specific biological targets involved.

Development of Predictive Toxicological Models for Risk Assessment

Given the historical use of dithiocarbamates and concerns regarding their potential toxicity and environmental impact, the development of predictive toxicological models for risk assessment is crucial www.gov.uknih.govresearchgate.net. Traditional toxicological assessments often rely on in vivo studies, which are time-consuming and resource-intensive charite.de. Predictive models, including QSAR and machine learning approaches, offer faster and more efficient ways to estimate toxicity charite.decam.ac.uklhasalimited.org.

For dithiocarbamates, including this compound, toxicological concerns often center around their degradation products, such as ethylenethiourea (B1671646) (ETU), which has shown adverse effects in experimental animal studies who.intresearchgate.net. Risk assessment for dithiocarbamates can be complex due to the analytical determination method, which often measures residues as carbon disulfide, a common degradation product of various dithiocarbamates www.gov.ukeuropa.eu.

Predictive toxicological models for this compound and other dithiocarbamates can be developed using:

QSAR models that correlate structural features with specific toxic endpoints, such as neurotoxicity or endocrine disruption tandfonline.comresearchgate.net.

Machine learning algorithms trained on existing toxicological data for dithiocarbamates and structurally similar compounds cam.ac.uk.

In silico tools and databases designed for toxicity prediction, such as ProTox-3.0, which predicts acute toxicity, organ toxicity, and potential toxicity targets charite.de.

Probabilistic modeling approaches are also employed in dietary risk assessment for dithiocarbamates, considering residue data in food and consumption patterns nih.govscilit.com. These models help to estimate exposure levels and assess potential health concerns for populations nih.gov.

Future research should focus on developing more refined predictive models specifically applicable to this compound, taking into account its unique metabolic pathways and potential degradation products. This would involve generating high-quality data on this compound's interactions with biological systems at a molecular level to inform model development.

Environmental Remediation Strategies for Dithiocarbamate Contamination

The widespread use of dithiocarbamates in agriculture has led to concerns about their persistence and potential impact on the environment who.intfao.org. Developing effective environmental remediation strategies for dithiocarbamate contamination, including that potentially caused by this compound, is an important area of research.

Dithiocarbamates can undergo degradation in the environment, forming various products, some of which are of toxicological concern, such as ETU who.intresearchgate.net. Information on the environmental impact, persistence, and bioaccumulation of dithiocarbamates can be limited, highlighting the need for further research who.int.

Remediation strategies for dithiocarbamate-contaminated soil and water can draw upon techniques used for other organic pollutants and heavy metals, as dithiocarbamates can chelate metals mdpi.comsciepub.comsciepub.com. Potential strategies include:

Physicochemical methods: These can involve adsorption, chemical degradation, or photocatalysis to remove or break down dithiocarbamates sciepub.comresearchgate.net. Nanoparticle-based strategies are emerging for the detection and remediation of environmental pollutants, including those that can be adsorbed or catalytically degraded researchgate.net.

Biological methods: Biodegradation by microorganisms capable of breaking down dithiocarbamate structures or their degradation products.

Novel materials: The use of materials like dithiocarbamate chitosan (B1678972) has been explored for reducing the bioavailability of heavy metals in contaminated soil, demonstrating the potential of modified materials for remediation nih.gov.

Research specific to this compound's environmental fate and effective remediation methods is needed. This would involve studying its degradation pathways in different environmental matrices (soil, water), its potential for leaching and transport, and the effectiveness of various remediation techniques in breaking down this compound and its persistent metabolites. Understanding the environmental behavior of this compound is crucial for developing targeted and efficient remediation strategies to mitigate potential ecological risks.

常见问题

Q. Tables

| Parameter | Chick Embryo Model | In Vitro Models |

|---|---|---|

| Sensitivity | High (macroscopic/microscopic changes observable) | Moderate (cell-line specific) |

| Ethical Complexity | Low (non-mammalian) | Low |

| Cost | Low (egg procurement) | Variable (cell culture) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。